1-Palmitoyl-2-[3-(diphenylhexatriene)propanoyl]-sn-phosphatidylcholine 1-Palmitoyl-2-[3-(diphenylhexatriene)propanoyl]-sn-phosphatidylcholine RN given from first source; RN given refers to (trans)-isomer
Brand Name: Vulcanchem
CAS No.: 98014-38-1
VCID: VC21142379
InChI: InChI=1S/C45H68NO8P/c1-5-6-7-8-9-10-11-12-13-14-15-16-24-29-44(47)51-38-43(39-53-55(49,50)52-37-36-46(2,3)4)54-45(48)35-34-42-32-30-41(31-33-42)28-21-18-17-20-25-40-26-22-19-23-27-40/h17-23,25-28,30-33,43H,5-16,24,29,34-39H2,1-4H3/b18-17+,25-20+,28-21+/t43-/m1/s1
SMILES: Array
Molecular Formula: C45H68NO8P
Molecular Weight: 782.0 g/mol

1-Palmitoyl-2-[3-(diphenylhexatriene)propanoyl]-sn-phosphatidylcholine

CAS No.: 98014-38-1

Cat. No.: VC21142379

Molecular Formula: C45H68NO8P

Molecular Weight: 782.0 g/mol

* For research use only. Not for human or veterinary use.

1-Palmitoyl-2-[3-(diphenylhexatriene)propanoyl]-sn-phosphatidylcholine - 98014-38-1

Specification

CAS No. 98014-38-1
Molecular Formula C45H68NO8P
Molecular Weight 782.0 g/mol
IUPAC Name [(2R)-3-hexadecanoyloxy-2-[3-[4-[(1E,3E,5E)-6-phenylhexa-1,3,5-trienyl]phenyl]propanoyloxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate
Standard InChI InChI=1S/C45H68NO8P/c1-5-6-7-8-9-10-11-12-13-14-15-16-24-29-44(47)51-38-43(39-53-55(49,50)52-37-36-46(2,3)4)54-45(48)35-34-42-32-30-41(31-33-42)28-21-18-17-20-25-40-26-22-19-23-27-40/h17-23,25-28,30-33,43H,5-16,24,29,34-39H2,1-4H3/b18-17+,25-20+,28-21+/t43-/m1/s1
Standard InChI Key KUICZDXXMCRPHS-LZYLQXPQSA-N
Isomeric SMILES CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC1=CC=C(C=C1)/C=C/C=C/C=C/C2=CC=CC=C2
Canonical SMILES CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC1=CC=C(C=C1)C=CC=CC=CC2=CC=CC=C2

Introduction

Chemical Structure and Identity

Molecular Composition

DPHpPC is a phospholipid derivative of 1,6-diphenyl-1,3,5-hexatriene (DPH), specifically designed to incorporate the fluorescent DPH moiety into a phosphatidylcholine framework. Unlike free DPH probes that can distribute throughout the membrane, DPHpPC features a defined anchoring within the phospholipid bilayer due to its phosphatidylcholine headgroup . The compound's structure includes:

  • A phosphatidylcholine headgroup (similar to DPPC)

  • A palmitic acid chain (16:0) at the sn-1 position

  • A modified acyl chain at the sn-2 position containing the DPH fluorophore

Relation to Other Compounds

Photophysical Properties

Fluorescence Characteristics

DPHpPC exhibits distinctive fluorescence properties that make it valuable as a membrane probe. Research has demonstrated that the photophysical properties of DPHpPC are concentration-dependent, which has significant implications for its use in membrane studies . The excited-state lifetime of DPHpPC is particularly sensitive to its concentration in phospholipid membranes, a phenomenon observed in dipalmitoylphosphatidylcholine (DPPC) multilamellar vesicles .

Dimerization Model

One of the most significant findings regarding DPHpPC relates to its concentration-dependent behavior in membranes. Lentz and Burgess proposed a dimerization model to explain the photophysical properties of DPHpPC and related compounds . This model posits that:

  • DPHpPC molecules can form dimers when present at sufficient concentrations in membranes

  • Dimerization alters the symmetry of the DPH excited state

  • This alteration allows more rapid decay via normally symmetry-disallowed routes

  • The process ultimately affects the observed fluorescence lifetime and quantum yield

The dimerization model successfully explains many of the anomalous photophysical properties observed with DPH-based probes, providing a theoretical framework for interpreting experimental results .

Comparison with DPHpPA

A comparative analysis between DPHpPC and DPHpPA (1-palmitoyl-2-[2-[4-(6-phenyl-trans-1,3,5-hexatrienyl)phenyl]ethyl)carbonyl)-3-sn-phosphatidic acid) reveals important differences in their behavior. Global analysis of fluorescence phase shift and modulation ratio data showed that DPHpPC is much more prone to dimerization than the charged phosphatide DPHpPA . This difference likely stems from the influence of the charged headgroup in DPHpPA, which may inhibit close association of the molecules through electrostatic repulsion. This finding provides strong support for the dimerization model and demonstrates how small structural changes can significantly impact the photophysical behavior of these probes.

Research Applications

Membrane Biophysics Studies

DPHpPC serves as a valuable tool in membrane biophysics research due to its unique properties. The phospholipid structure ensures it remains anchored within the membrane, while the DPH moiety provides fluorescent capabilities for membrane studies. This combination makes DPHpPC particularly useful for:

  • Investigating membrane fluidity and phase transitions

  • Studying lipid domain formation and organization

  • Examining the effects of other molecules on membrane properties

  • Monitoring changes in membrane dynamics under various conditions

Advantages Over Free DPH

The anchoring of the DPH fluorophore to a phospholipid structure in DPHpPC offers several advantages over using free DPH:

  • More defined positioning within the membrane bilayer

  • Reduced translocation between membrane leaflets

  • Less prone to extraction from the membrane during experimental procedures

  • Provides information more specific to the acyl chain region of the bilayer

Experimental Methods and Techniques

Fluorescence Spectroscopy

Fluorescence spectroscopy represents the primary method for studying DPHpPC and related probes. Specific techniques include:

  • Steady-state fluorescence measurements

  • Time-resolved fluorescence

  • Fluorescence anisotropy studies

  • Phase and modulation lifetime measurements

Global analysis of fluorescence phase shift and modulation ratio data has been particularly valuable for studying DPHpPC's behavior as a function of both modulation frequency and probe concentration .

Complementary Techniques

While fluorescence spectroscopy provides direct information about the probe's photophysical properties, complementary techniques offer insights into how these probes affect membrane structure and dynamics:

  • Differential Scanning Calorimetry (DSC): For monitoring phase transitions

  • Nuclear Magnetic Resonance (NMR): For examining lipid ordering and dynamics

  • Molecular Dynamics (MD) Simulations: For atomistic views of probe-membrane interactions

These methods, when used in combination, provide a comprehensive understanding of both the probe's behavior and its effects on the surrounding membrane environment.

Analytical Considerations

Concentration Effects

A critical consideration when using DPHpPC is its concentration-dependent behavior. The dimerization model proposed by Lentz and Burgess highlights how increasing probe concentration can alter its photophysical properties . This concentration dependence necessitates careful experimental design and interpretation of results, particularly when using DPHpPC for quantitative measurements.

Researchers should consider:

  • Using sufficiently low probe concentrations to minimize dimerization effects

  • Establishing calibration curves across relevant concentration ranges

  • Accounting for potential concentration-dependent changes in quantum yield and lifetime

Environmental Sensitivity

Like many fluorescent probes, DPHpPC's properties are sensitive to its local environment. Factors that may influence its behavior include:

  • Membrane phase state (gel, fluid, etc.)

  • Presence of cholesterol or other membrane components

  • Temperature and pressure conditions

  • Hydration level of the membrane

This environmental sensitivity makes DPHpPC valuable as a sensor of membrane properties but requires careful control of experimental conditions for reproducible results.

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